

Jbir-15: An In-Depth Technical Guide on a Natural Aspochracin Derivative

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Compound of Interest

Compound Name: Jbir-15

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Introduction

Jbir-15 is a naturally occurring derivative of aspochracin, a cyclic peptide known for its diverse biological activities. First isolated from the sponge-derived fungus *Aspergillus sclerotiorum*, **Jbir-15** has garnered interest within the scientific community for its potential as a lead compound in drug discovery.^{[1][2][3][4]} This technical guide provides a comprehensive overview of **Jbir-15**, including its biological activities, what is known about its mechanism of action, and detailed experimental protocols. Due to the limited specific data on **Jbir-15**, this guide incorporates information on its parent compound, aspochracin, to provide a broader context for its potential therapeutic applications.

Chemical and Physical Properties

Jbir-15 is structurally defined as N-demethyl aspochracin.^[1] Like aspochracin, it belongs to the class of cyclic peptides, a group of compounds known for their conformational rigidity and target specificity, making them attractive candidates for therapeutic development.

Table 1: Chemical and Physical Properties of **Jbir-15**

Property	Value	Reference
Chemical Formula	C ₂₂ H ₃₄ N ₄ O ₄	[2]
Molecular Weight	418.53 g/mol	[2]
Source Organism	Aspergillus sclerotiorum	[1][2]
Compound Class	Cyclic Peptide (Aspochracin derivative)	[1]

Biological Activities and Quantitative Data

The primary biological activity reported for **Jbir-15** is its antifungal action against *Candida albicans*.^[5] While specific quantitative data for **Jbir-15** is not readily available in the public domain, the bioactivities of its parent compound, aspochracin, have been more extensively studied. This section summarizes the known biological activities of aspochracin, which may serve as an indicator of the potential activities of **Jbir-15**.

Antifungal Activity

Jbir-15 exhibits antifungal properties, specifically against the pathogenic yeast *Candida albicans*.^[5] Aspochracin and its derivatives, including sclerotiotides A, B, F, and I, have also demonstrated selective antifungal activity against *C. albicans*, with Minimum Inhibitory Concentration (MIC) values ranging from 3.8 to 30 µM.^[4]

Table 2: Antifungal Activity of Aspochracin Derivatives against *Candida albicans*

Compound	MIC (µM)
Sclerotiotide A	7.5
Sclerotiotide B	3.8
Sclerotiotide F	30
Sclerotiotide I	6.7
Jbir-15	30

Source: Wu Q.-X., et al., 2015[4]

Cytotoxic Activity

Metabolites from various *Aspergillus* species have demonstrated significant cytotoxic effects against a range of cancer cell lines.[6][7][8] While specific IC50 values for **Jbir-15** are not available, extracts from *Aspergillus ochraceus*, a known producer of aspochracin, have shown potent cytotoxicity against HeLa cells, with an IC50 value of less than 50 µg/mL.[5][6] Furthermore, other compounds isolated from *Aspergillus sclerotiorum* have exhibited moderate cytotoxicity against HL-60 and A549 cell lines.[3]

Table 3: Cytotoxicity of Compounds from *Aspergillus* Species

Compound/Extract	Cell Line	IC50 (µM)	Reference
Butenolide from <i>A. sclerotiorum</i>	HL-60	6.5	[3]
Butenolide from <i>A. sclerotiorum</i>	A549	8.9	[3]
Isocoumarin from <i>A. ochraceus</i>	A2780	3.0	[7]
Pyrazines from <i>A. ochraceus</i>	Various	1.95 - 6.35	[7]

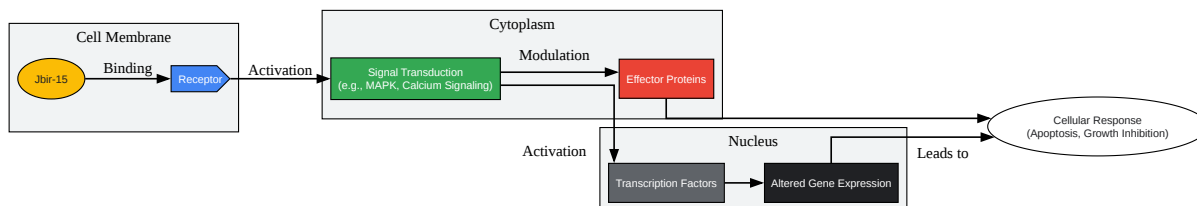
Note: The cytotoxic potential of **Jbir-15** is yet to be quantitatively determined.

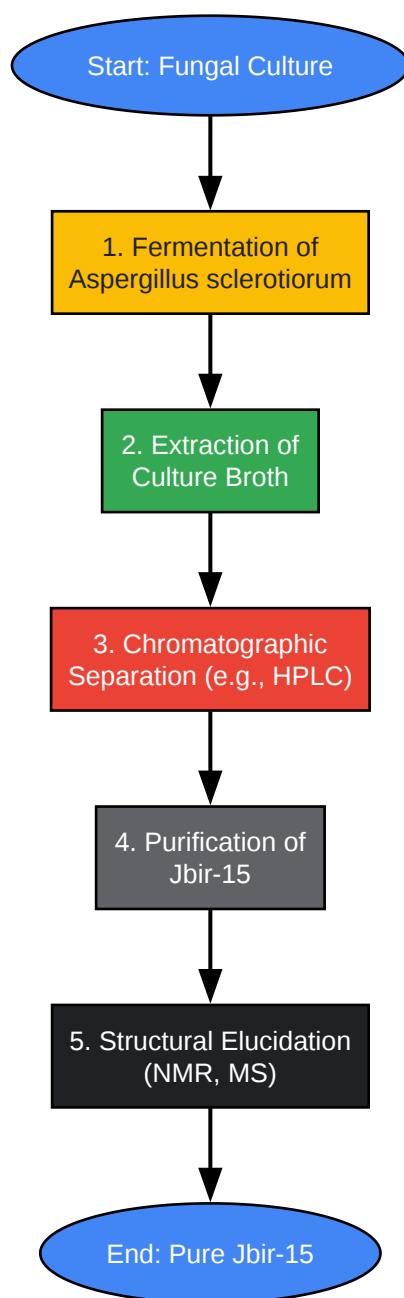
Insecticidal Activity

Aspochracin was originally identified due to its insecticidal properties.[9] It demonstrates contact toxicity to the first instar larvae and eggs of the silkworm.[4]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for **Jbir-15** has not been elucidated. However, based on the activities of other fungal cyclic peptides and metabolites from *Aspergillus* species, several potential signaling pathways can be hypothesized.





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